molecular formula C21H17NO6 B2381844 ethyl 7-(cyanomethoxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate CAS No. 610764-20-0

ethyl 7-(cyanomethoxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B2381844
CAS No.: 610764-20-0
M. Wt: 379.368
InChI Key: SWFIVEGRMLZALI-UHFFFAOYSA-N
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Description

ethyl 7-(cyanomethoxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is a complex organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromene core with various functional groups, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(cyanomethoxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base to form the intermediate. This intermediate then undergoes cyclization and esterification reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

ethyl 7-(cyanomethoxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

ethyl 7-(cyanomethoxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties are explored for treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 7-(cyanomethoxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene derivatives such as:

Uniqueness

ethyl 7-(cyanomethoxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 7-(cyanomethoxy)-3-(4-methoxyphenyl)-4-oxochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO6/c1-3-26-21(24)20-18(13-4-6-14(25-2)7-5-13)19(23)16-9-8-15(27-11-10-22)12-17(16)28-20/h4-9,12H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFIVEGRMLZALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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